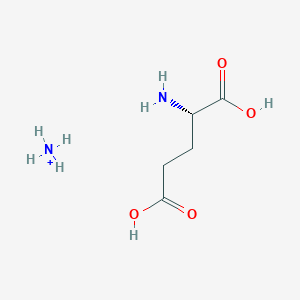
ammonium (2S)-2-aminopentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium (2S)-2-aminopentanedioic acid, also known as ammonium L-glutamate, is a compound that plays a significant role in various biochemical processes. It is the ammonium salt of L-glutamic acid, an amino acid that is crucial for protein synthesis and functions as a neurotransmitter in the brain. This compound is widely used in the food industry as a flavor enhancer and in scientific research for its various biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium (2S)-2-aminopentanedioic acid can be synthesized through the neutralization of L-glutamic acid with ammonium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired ammonium salt. The general reaction is as follows:
L-Glutamic Acid+Ammonium Hydroxide→Ammonium L-Glutamate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction is carried out in reactors where L-glutamic acid is mixed with ammonium hydroxide. The mixture is then subjected to crystallization to obtain pure ammonium L-glutamate. The crystallized product is filtered, washed, and dried to achieve the final compound.
Chemical Reactions Analysis
Types of Reactions
Ammonium (2S)-2-aminopentanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo acids.
Reduction: It can be reduced to form glutamate derivatives.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of glutamic acid, such as oxo acids, reduced glutamates, and substituted glutamates.
Scientific Research Applications
Ammonium (2S)-2-aminopentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a key component in cell culture media and is essential for the growth and maintenance of cells.
Medicine: It is studied for its potential therapeutic effects in treating neurological disorders due to its role as a neurotransmitter.
Industry: It is used in the food industry as a flavor enhancer and in the production of biodegradable plastics.
Mechanism of Action
The mechanism of action of ammonium (2S)-2-aminopentanedioic acid involves its role as a neurotransmitter in the brain. It binds to specific receptors on neurons, facilitating the transmission of nerve impulses. The compound also participates in the synthesis of proteins by providing the necessary amino acid, L-glutamic acid, which is incorporated into polypeptide chains during translation.
Comparison with Similar Compounds
Similar Compounds
Sodium L-glutamate: Similar in structure but contains sodium instead of ammonium.
Potassium L-glutamate: Contains potassium instead of ammonium.
Calcium L-glutamate: Contains calcium instead of ammonium.
Uniqueness
Ammonium (2S)-2-aminopentanedioic acid is unique due to its specific ammonium ion, which can influence its solubility and reactivity compared to its sodium, potassium, and calcium counterparts. This uniqueness makes it particularly useful in certain biochemical and industrial applications where specific ionic properties are required.
Properties
Molecular Formula |
C5H13N2O4+ |
|---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
azanium;(2S)-2-aminopentanedioic acid |
InChI |
InChI=1S/C5H9NO4.H3N/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H3/p+1/t3-;/m0./s1 |
InChI Key |
PHKGGXPMPXXISP-DFWYDOINSA-O |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N.[NH4+] |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















